2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
Description
Properties
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWGTJOPSZOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284575 | |
| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2846-77-7 | |
| Record name | NSC77427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2846-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Optimization
The reaction is conducted by slurrying (II) in POCl₃ at a molar ratio of 1:2.8–5.0 (II:POCl₃), followed by incremental addition of N,N-dimethylaniline (1.7–2.5 equivalents) at 55°–68°C. This method eliminates the need for inert solvents, reduces POCl₃ usage by 30–40%, and achieves yields up to 86%. Excessive POCl₃ (>5 equivalents) is avoided to minimize waste and side reactions.
Table 1: Comparative Yields of 2-Amino-4,6-dichloropyrimidine Synthesis
| POCl₃ Equiv. | Temperature (°C) | Acid-Removing Agent | Yield (%) |
|---|---|---|---|
| 3.4 | 55–60 | N,N-dimethylaniline | 86 |
| 4.2 | 60–70 | N,N-dimethylaniline | 76 |
| 5.0 | 90 | Triethylamine | 55 |
Nucleophilic Substitution with Ethanolamine
The target compound is synthesized by displacing the 4-chloro group in (I) with ethanolamine. While direct literature on this specific reaction is limited, analogous substitutions in pyrimidine chemistry provide a validated framework.
Reaction Mechanism
Ethanolamine acts as a nucleophile, attacking the electron-deficient C4 position of (I) under basic conditions. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing chloro and amino groups on the pyrimidine ring.
Experimental Protocol
-
Reagents : 2-Amino-4,6-dichloropyrimidine (1 equiv), ethanolamine (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2 equiv).
-
Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.
-
Workup : Quench with ice-water, neutralize with dilute HCl, and purify via column chromatography (silica gel, ethyl acetate/methanol).
Table 2: Substitution Reaction Optimization
Alternative Routes: Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate substitution reactions. A modified protocol from ACS Infectious Diseases demonstrates 90-minute reaction times at 150°C, achieving comparable yields (60–70%) with reduced side products.
Procedure
-
Combine (I) (1 equiv), ethanolamine (1.5 equiv), and DIPEA (3 equiv) in sealed microwave vial.
-
Irradiate at 150°C for 90 minutes.
-
Purify via semi-preparative HPLC (C18 column, water/acetonitrile gradient).
Challenges and Mitigation Strategies
Regioselectivity
The 6-chloro group in (I) is less reactive than the 4-position due to steric hindrance from the adjacent amino group. Selectivity is ensured by:
Purification
Crude products often contain unreacted (I) and bis-alkylated byproducts. Gradient elution in HPLC or recrystallization from ethanol/water mixtures resolves these impurities.
Scalability and Industrial Relevance
The US5698695A method’s scalability is evidenced by its adaptation to 1,000 mL reactors, producing 145.7 g batches with 99.2% purity. Key industrial considerations include:
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom, forming a more saturated derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino or hydroxyl groups.
Major Products Formed
Oxidation: Formation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]acetaldehyde.
Reduction: Formation of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with specific properties .
Biology
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, derivatives of pyrimidine compounds similar to this compound demonstrated significant COX-2 inhibition with IC₅₀ values comparable to established drugs like celecoxib .
Antimicrobial Activity : Research has also explored its antimicrobial properties. The compound's structural features allow it to interact with microbial targets, potentially leading to new therapeutic agents against resistant strains of bacteria .
Medicine
Therapeutic Potential : The therapeutic applications of this compound include investigations into anticancer and anti-inflammatory effects. In vitro studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study Example : A study published in 2021 evaluated the anti-inflammatory effects of pyrimidine derivatives, including those related to this compound. The results indicated that these compounds significantly reduced inflammatory markers in animal models, suggesting their potential as therapeutic agents in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s core pyrimidine structure is shared with several analogs, differing in substituents and side chains. Key structural analogs include:
Key Observations :
- Ethyl vs.
- Piperazine and Pyrrolidine Modifications: The piperazine analog (1017782-76-1) introduces a rigid heterocyclic ring, which may enhance binding to enzymes like NADH dehydrogenases . The pyrrolidine-methanol derivative (1494756-17-0) demonstrates the impact of cyclic amines on pharmacokinetics, as seen in its application as a kinase inhibitor intermediate .
- Alkyl Chain Variations : The methyl-propyl analog (915914-21-5) highlights how hydrophobic substituents can modulate lipophilicity, a critical factor in blood-brain barrier penetration .
Biological Activity
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes both amino and hydroxyl functional groups, allowing it to participate in various biochemical interactions. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition.
The molecular formula of this compound is C6H9ClN4O. The compound possesses a pyrimidine ring substituted at the 2 and 6 positions, which contributes to its reactivity and biological profile.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways critical in cellular responses.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study reported that modifications to the pyrimidine structure enhanced solubility and activity against Mycobacterium tuberculosis, showcasing the potential of this compound in treating infectious diseases .
Anticancer Potential
The compound has been explored for its anticancer effects. Its ability to inhibit specific kinases involved in cancer cell proliferation suggests it could be a candidate for cancer therapy. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by targeting critical signaling pathways .
Enzyme Inhibition Studies
In enzyme assays, this compound has been shown to inhibit various enzymes effectively. For example, it has been used as a building block in synthesizing more complex inhibitors that target metabolic pathways relevant to cancer and infectious diseases .
Table 1: Summary of Biological Activities
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions, including:
- Oxidation : Converting the hydroxyl group into a carbonyl group.
- Reduction : Removing chlorine to form more saturated derivatives.
- Substitution : Reacting with electrophiles to form various derivatives.
These modifications are crucial for enhancing the biological activity and solubility of the compound .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol can be adapted:
Step 1: React 2-amino-6-chloropyrimidine-4-amine with a brominated ethanol derivative in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 2–4 hours. Use a base like triethylamine to neutralize liberated HBr .
Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Key parameters include stoichiometric control of the bromoethanol derivative (1:1 molar ratio) and inert atmosphere (N₂) to prevent oxidation .
Q. How can the purity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- HPLC-MS : To confirm molecular weight (MW = 231.67 g/mol) and detect impurities.
- ¹H/¹³C NMR : Characterize peaks for the ethanolamine moiety (δ ~3.6 ppm for -CH₂-OH) and pyrimidine ring protons (δ ~6.8–7.2 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What solvents are suitable for recrystallizing this compound?
Methodological Answer: Ethanol-water mixtures (7:3 v/v) or ethyl acetate/hexane systems are optimal due to moderate polarity. Avoid DMSO or DMF due to high boiling points and difficulty in removal .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity?
Methodological Answer:
- Substitution at Pyrimidine C4 : Replacing the ethanolamine group with bulkier amines (e.g., piperidine) reduces solubility but may enhance receptor binding .
- Chlorine Position : Moving the Cl substituent from C6 to C2 (as in 2-chloro-6-aminopyrimidine derivatives) alters electronic properties, affecting interactions with enzymes like kinases .
- Experimental Design : Use SAR studies with analogues (e.g., 6-cyclopropyl or 4-morpholinophenyl derivatives) to compare IC₅₀ values in enzyme inhibition assays .
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?
Methodological Answer:
- pH Control : Store in anhydrous ethanol at pH 6–7 to minimize hydrolysis of the chloropyrimidine ring.
- Temperature : Lyophilized samples stored at –20°C show <5% degradation over 6 months .
- Additives : Include 1% w/v ascorbic acid to prevent oxidative degradation of the ethanolamine group .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or confounding variables (e.g., solvent polarity in dose-response curves) .
Q. What computational methods predict binding affinities of this compound with target proteins?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with PyRx to model interactions with kinase domains (e.g., EGFR or CDK2). Focus on H-bonding with pyrimidine N1 and hydrophobic contacts with the chlorophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .
Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) at the ethanolamine terminus to increase LogP from 1.2 to 2.5–3.0 .
- Prodrug Strategy : Synthesize acetylated or PEGylated derivatives to improve solubility and passive diffusion .
Data Contradiction Analysis
Q. Why do different studies report varying yields (50–88%) for the same synthetic route?
Methodological Answer:
- Reagent Purity : Impurities in bromoethanol (e.g., 2-bromoethyl acetate) can reduce yields. Use GC-MS to verify reagent purity (>98%) .
- Workup Timing : Delayed quenching of reactions (e.g., >30 mins after completion) may lead to byproduct formation. Monitor via TLC (Rf = 0.4 in ethyl acetate) .
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL, 37°C) to identify rapid clearance mechanisms .
- Tissue Distribution : Use radiolabeled ¹⁴C-compound in Sprague-Dawley rats to quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
